

# potential toxicity of high trehalose concentrations in vitro and in vivo

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Trehalose**

Cat. No.: **B1683222**

[Get Quote](#)

## Technical Support Center: Trehalose in Experimental Research

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of high **trehalose** concentrations in in vitro and in vivo experiments.

## Frequently Asked Questions (FAQs)

**Q1:** Is **trehalose** toxic to cells in culture at high concentrations?

**A1:** High concentrations of **trehalose** can exhibit cytotoxicity, but the threshold varies significantly depending on the cell type and incubation time. For instance, in H9C2 cardiomyocytes, concentrations above 100 mM led to a decrease in cell viability after 4 hours of treatment.<sup>[1]</sup> In SH-SY5Y neuroblastoma cells, concentrations of 50 mM and 100 mM were found to be primarily anti-proliferative, while 200 mM **trehalose** showed a significant increase in cell death.<sup>[2]</sup> It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

**Q2:** What are the observed cytotoxic effects of high **trehalose** concentrations in vitro?

**A2:** The primary cytotoxic effect observed at high concentrations is a reduction in cell viability and proliferation.<sup>[1][2]</sup> For example, in H9C2 cells, viability dropped to 85% at 100 mM and to

26% at 1000 mM **trehalose**.<sup>[1]</sup> In SH-SY5Y cells, a dose- and time-dependent reduction in the number of adherent cells and mitochondrial dehydrogenase activity has been reported.<sup>[2]</sup>

Q3: What is the general safety profile of **trehalose** in animal studies (in vivo)?

A3: **Trehalose** is generally considered safe for in vivo use.<sup>[3][4][5]</sup> Studies in mice have shown no adverse effects on body weight, food consumption, or hematology at doses up to 5 g/kg.<sup>[5]</sup> A single oral dose of 5 g/kg or an intravenous dose of 1 g/kg did not show systemic toxicity in rats and mice.<sup>[4]</sup> However, very high oral doses (16 g/kg) in rats have been associated with minor, transient side effects like piloerection and feces softening.<sup>[4]</sup> In dogs, oral administration has been linked to diarrhea.<sup>[6]</sup>

Q4: Can **trehalose** interfere with signaling pathways in my cells?

A4: Yes, **trehalose** is known to modulate several key signaling pathways. It can induce autophagy through an mTOR-independent mechanism, often involving the activation of AMP-activated protein kinase (AMPK) and transcription factor EB (TFEB).<sup>[7][8][9]</sup> **Trehalose** has also been shown to suppress the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) in response to certain stressors.<sup>[10]</sup> Researchers should be aware of these effects as they may influence experimental outcomes.

Q5: I am seeing unexpected cell death in my experiment with **trehalose**. What could be the cause?

A5: Unexpected cell death could be due to several factors:

- Concentration: The **trehalose** concentration may be too high for your specific cell line. It is recommended to perform a dose-response curve to determine the optimal concentration.
- Autophagy Modulation: **Trehalose** is a well-known inducer of autophagy.<sup>[8][11]</sup> While often protective, excessive or prolonged autophagy can lead to autophagic cell death in some contexts.<sup>[12][13]</sup>
- Interaction with other stressors: The combination of **trehalose** with other experimental stressors (e.g., hydrogen peroxide, neurotoxins) can have complex effects. For instance, while **trehalose** can protect against H<sub>2</sub>O<sub>2</sub>-induced death,<sup>[11][12][13]</sup> it has been shown to enhance the toxicity of the neurotoxin MPP<sup>+</sup> in some neuroblastoma cell lines.<sup>[2]</sup>

## Troubleshooting Guides

### Issue 1: Reduced Cell Viability in Culture

- Problem: A significant decrease in cell viability is observed after treatment with **trehalose**.
- Troubleshooting Steps:
  - Verify Concentration: Double-check the calculation and preparation of your **trehalose** solution.
  - Perform a Dose-Response Analysis: Test a range of **trehalose** concentrations (e.g., 10 mM to 200 mM) to identify the highest non-toxic concentration for your cell line.
  - Reduce Incubation Time: High concentrations may be tolerated for shorter durations. Assess cell viability at different time points.
  - Assess Autophagy: Use markers like LC3-II and p62 to determine if excessive autophagy is being induced. Consider co-treatment with an autophagy inhibitor (e.g., 3-methyladenine) as a control to see if it rescues viability.

### Issue 2: Inconsistent Results in In Vivo Studies

- Problem: Variable or unexpected physiological responses are observed in animals treated with **trehalose**.
- Troubleshooting Steps:
  - Route of Administration: The route of administration significantly impacts **trehalose**'s bioavailability and effects. Oral administration can lead to gastrointestinal side effects like diarrhea in some species.<sup>[6][14]</sup> Intravenous or intraperitoneal injections may provide more consistent systemic exposure.
  - Dosage: Ensure the dosage is within the reported safe range for the animal model. For mice, oral doses up to 7.3 g/kg/day in a 3-month study showed only slight, sporadic changes in clinical biochemistry in males.<sup>[15]</sup>

- Metabolism: Remember that **trehalose** is metabolized to glucose by the enzyme trehalase in the intestine.[15] This can lead to transient increases in blood glucose levels.[15]

## Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Trehalose

| Cell Line                   | Concentration | Incubation Time | Observed Effect                    | Reference |
|-----------------------------|---------------|-----------------|------------------------------------|-----------|
| H9C2 Cardiomyocytes         | 100 mM        | 4 hours         | 85% cell viability                 | [1]       |
| H9C2 Cardiomyocytes         | 200 mM        | 4 hours         | 89% cell viability                 | [1]       |
| H9C2 Cardiomyocytes         | 1000 mM       | 4 hours         | 26% cell viability                 | [1]       |
| SH-SY5Y Neuroblastoma       | 50-100 mM     | 24-48 hours     | Anti-proliferative effect          | [2]       |
| SH-SY5Y Neuroblastoma       | 200 mM        | 24-48 hours     | Increased cell death (LDH release) | [2]       |
| Chinese Hamster Ovary (CHO) | 5000 µg/mL    | 21 hours        | No toxic effects                   | [16]      |

Table 2: In Vivo Acute Toxicity of Trehalose

| Species | Route       | LD50     | Reference |
|---------|-------------|----------|-----------|
| Mouse   | Oral        | > 5 g/kg | [15]      |
| Mouse   | Intravenous | > 1 g/kg | [4]       |
| Rat     | Oral        | > 5 g/kg | [15]      |
| Rat     | Intravenous | > 1 g/kg | [4]       |

## Experimental Protocols

### Protocol 1: Assessment of Trehalose Cytotoxicity using MTT Assay

- Cell Seeding: Plate cells in a 96-well plate at a density of  $1 \times 10^4$  cells/well and allow them to adhere overnight.
- **Trehalose** Treatment: Prepare a stock solution of **trehalose** in sterile PBS or culture medium. Dilute the stock to the desired final concentrations in fresh culture medium. Remove the old medium from the wells and add 100  $\mu$ L of the medium containing the different **trehalose** concentrations. Include a vehicle control (medium without **trehalose**).
- Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10  $\mu$ L of the MTT solution to each well.
- Formazan Solubilization: Incubate the plate for 4 hours at 37°C. After incubation, add 100  $\mu$ L of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Express the results as a percentage of the vehicle control.

### Protocol 2: Western Blot Analysis of Autophagy Markers (LC3 and p62)

- Cell Lysis: After **trehalose** treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

## Visualizations



[Click to download full resolution via product page](#)

Caption: mTOR-independent autophagy induction by **trehalose**.



[Click to download full resolution via product page](#)

Caption: **Trehalose**-mediated inhibition of stress-activated protein kinases.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing **trehalose** cytotoxicity.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Effects of Trehalose Preconditioning on H9C2 Cell Viability and Autophagy Activation in a Model of Donation after Circulatory Death for Heart Transplantation [mdpi.com]
- 2. Trehalose Attenuates In Vitro Neurotoxicity of 6-Hydroxydopamine by Reducing Oxidative Stress and Activation of MAPK/AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A neuroprotective dose of trehalose is harmless to metabolic organs: comprehensive histopathological analysis of liver, pancreas, and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple toxicity studies of trehalose in mice by intragastric administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acnfp.food.gov.uk [acnfp.food.gov.uk]
- 7. Trehalose: Neuroprotective Effects and Mechanisms—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Trehalose Activates Autophagy and Prevents Hydrogen Peroxide-Induced Apoptosis in the Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trehalose inhibits H<sub>2</sub>O<sub>2</sub>-induced autophagic death in dopaminergic SH-SY5Y cells via mitigation of ROS-dependent endoplasmic reticulum stress and AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Trehalose inhibits H<sub>2</sub>O<sub>2</sub>-induced autophagic death in dopaminergic SH-SY5Y cells via mitigation of ROS-dependent endoplasmic reticulum stress and AMPK activation | Semantic Scholar [semanticscholar.org]
- 14. Influence of various carbohydrate sources on postprandial glucose, insulin and NEFA concentrations in obese cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TREHALOSE [inchem.org]
- 16. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [potential toxicity of high trehalose concentrations in vitro and in vivo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683222#potential-toxicity-of-high-trehalose-concentrations-in-vitro-and-in-vivo]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)